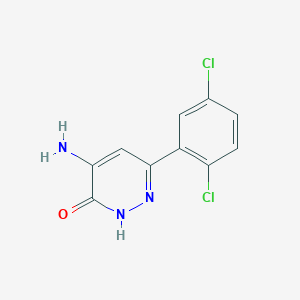
4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol
Overview
Description
4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol, also known as ADP, is a heterocyclic organic compound. It has garnered interest from researchers due to its unique physical and chemical properties, as well as its potential applications in various fields. Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
Synthesis Analysis
A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed . Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis
Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Chemical Reactions Analysis
Most of the synthetic reactions proceeded under mild conditions . The resultant yellow precipitate of compound 10 was filtered and washed successfully with water and ethanol .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for synthesizing novel heterocyclic compounds using derivatives similar to 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol. These compounds are prepared with the expectation of biological activity. For instance, Sayed et al. (2003) described the synthesis of pyridazinone derivatives and their antimicrobial and antifungal activities Sayed et al., 2003.
Anticancer, Antiangiogenic, and Antioxidant Properties
Kamble et al. (2015) synthesized 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives and evaluated them for their anticancer, antiangiogenic, and antioxidant activities. Compounds demonstrated inhibitory effects on cancer cell viability and exhibited potent antiangiogenic and antioxidant activities Kamble et al., 2015.
Herbicidal Action Mechanisms
The modes of action of pyridazinone herbicides were studied by Hilton et al. (1969), revealing that certain pyridazinone chemicals inhibit photosynthesis and the Hill reaction in plants, accounting for their phytotoxicity. This study provides insight into the potential herbicidal applications of pyridazinone derivatives Hilton et al., 1969.
Potential Chitin Synthesis Inhibitors
Cao et al. (2006) described a method for synthesizing 4-amino-3(2H)-pyridazinones from 4,5-dichloropyridazinones, leading to the development of novel chitin synthesis inhibitors. These compounds were evaluated for their biological activity, indicating their potential use in pest control Cao et al., 2006.
Bronchospasmolytic Properties
Corsano et al. (1993) synthesized a series of 3(2H)-pyridazinones to evaluate their biological activity, specifically their bronchodilating activity on the guinea pig trachea. Some derivatives showed good bronchospasmolytic activity, suggesting potential applications in respiratory therapy Corsano et al., 1993.
Mechanism of Action
Target of Action
Many heterocyclic compounds, such as pyridazines and pyridazinones, have been shown to interact with a wide range of biological targets, leading to various physiological effects . .
Mode of Action
Similar compounds often interact with their targets by forming covalent bonds, changing the shape of the target molecule, or blocking active sites .
Biochemical Analysis
Biochemical Properties
4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are important secondary messengers in cellular signaling pathways. Additionally, this compound interacts with proteins involved in inflammatory responses, thereby exhibiting anti-inflammatory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their functions. For instance, its binding to phosphodiesterase enzymes results in their inhibition, which in turn increases the levels of cyclic nucleotides . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence cell signaling pathways .
Properties
IUPAC Name |
5-amino-3-(2,5-dichlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-5-1-2-7(12)6(3-5)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDDWXRUFWETDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNC(=O)C(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


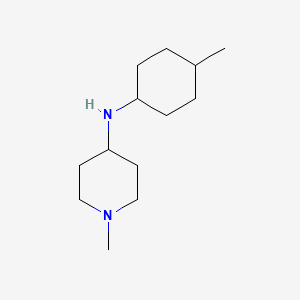
![N-[2-(4-chlorophenyl)ethyl]cyclopentanamine](/img/structure/B1460713.png)


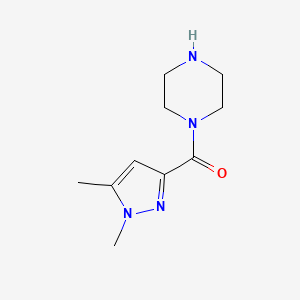
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline](/img/structure/B1460721.png)
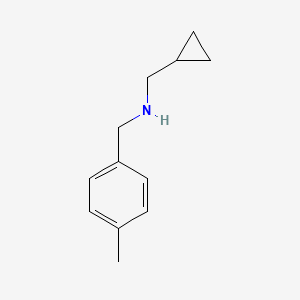
![1-propyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460725.png)
![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1460726.png)
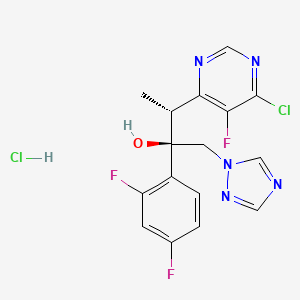
![1-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B1460730.png)


![2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1460733.png)
